molecular formula C21H17BrN4O4 B11592989 (2E)-3-[2-(4-bromophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(2-methoxyethyl)prop-2-enamide

(2E)-3-[2-(4-bromophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(2-methoxyethyl)prop-2-enamide

Cat. No.: B11592989
M. Wt: 469.3 g/mol
InChI Key: SYCJIBKSXLEKPM-WYMLVPIESA-N
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Description

(2E)-3-[2-(4-bromophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(2-methoxyethyl)prop-2-enamide is a complex organic compound with a unique structure that includes a pyrido[1,2-a]pyrimidin core, a bromophenoxy group, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[2-(4-bromophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(2-methoxyethyl)prop-2-enamide typically involves multi-step organic synthesis. The key steps include:

    Formation of the pyrido[1,2-a]pyrimidin core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the bromophenoxy group: This step often involves a nucleophilic substitution reaction where a bromophenol derivative reacts with the pyrido[1,2-a]pyrimidin intermediate.

    Addition of the cyano group: This can be done using a cyanation reaction, where a suitable cyanating agent is used.

    Formation of the final product: The final step involves the coupling of the intermediate with 2-methoxyethylamine under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[2-(4-bromophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(2-methoxyethyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The bromophenoxy group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(2E)-3-[2-(4-bromophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(2-methoxyethyl)prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structure and functional groups.

    Chemical Biology: It can be used as a probe to study biological processes and interactions at the molecular level.

    Materials Science: The compound’s properties can be leveraged to develop new materials with specific characteristics.

    Industrial Applications: It can be used in the synthesis of other complex molecules and as a building block in various chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-[2-(4-bromophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(2-methoxyethyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-[2-(4-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(2-methoxyethyl)prop-2-enamide
  • (2E)-3-[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(2-methoxyethyl)prop-2-enamide

Uniqueness

The uniqueness of (2E)-3-[2-(4-bromophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(2-methoxyethyl)prop-2-enamide lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. The presence of the bromophenoxy group, in particular, may enhance its reactivity and interaction with biological targets compared to its chlorinated or fluorinated analogs.

Properties

Molecular Formula

C21H17BrN4O4

Molecular Weight

469.3 g/mol

IUPAC Name

(E)-3-[2-(4-bromophenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(2-methoxyethyl)prop-2-enamide

InChI

InChI=1S/C21H17BrN4O4/c1-29-11-9-24-19(27)14(13-23)12-17-20(30-16-7-5-15(22)6-8-16)25-18-4-2-3-10-26(18)21(17)28/h2-8,10,12H,9,11H2,1H3,(H,24,27)/b14-12+

InChI Key

SYCJIBKSXLEKPM-WYMLVPIESA-N

Isomeric SMILES

COCCNC(=O)/C(=C/C1=C(N=C2C=CC=CN2C1=O)OC3=CC=C(C=C3)Br)/C#N

Canonical SMILES

COCCNC(=O)C(=CC1=C(N=C2C=CC=CN2C1=O)OC3=CC=C(C=C3)Br)C#N

Origin of Product

United States

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